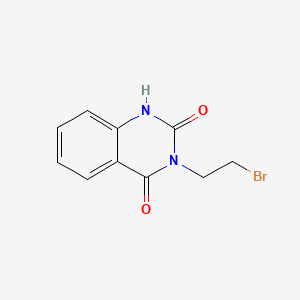

3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTBGSPQYIYDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227874 | |

| Record name | 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77093-96-0 | |

| Record name | 3-(2-Bromoethyl)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77093-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077093960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamide with 2-bromoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione. These compounds have been evaluated for their efficacy against a range of bacterial strains, both Gram-positive and Gram-negative.

Key Findings:

- Inhibition Zones: Compounds derived from quinazoline-2,4(1H,3H)-dione exhibited significant inhibition zones against Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, compound 15 showed inhibition zones ranging from 10 to 12 mm with minimum inhibitory concentration (MIC) values of 80 mg/mL for Staphylococcus aureus and 75 mg/mL for Candida albicans .

- Mechanism of Action: These compounds function as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .

Anticancer Potential

The quinazoline scaffold has also been explored for its anticancer properties. The structural modifications of this compound have led to the synthesis of derivatives that exhibit potent cytotoxic activity against various cancer cell lines.

Research Insights:

- Cytotoxicity: New derivatives have shown higher cytotoxicity compared to standard chemotherapeutics. For example, certain synthesized compounds demonstrated significant activity against cancer cell lines with IC50 values in the low micromolar range .

- Dual Targeting Mechanism: Some derivatives act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are involved in tumor growth and angiogenesis .

Antiviral Applications

The antiviral potential of quinazoline derivatives has gained attention, particularly in the context of viral infections such as those caused by adenoviruses and poxviruses.

Notable Findings:

- Inhibitory Activity: Compounds like 24b11 and 24b13 have displayed potent inhibitory activity against vaccinia virus and adenovirus with EC50 values significantly lower than those of existing antiviral drugs .

- Structure-Activity Relationships (SAR): Preliminary SAR studies indicate that specific substitutions on the quinazoline ring enhance antiviral efficacy, suggesting pathways for further optimization .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

A summary of key derivatives and their properties is provided in Table 1 .

Table 1: Physicochemical Properties of Quinazoline-2,4-dione Derivatives

Key Observations :

- Reactivity: The bromoethyl group in the target compound offers a reactive site for alkylation, unlike the hydroxyethyl or morpholino derivatives. This property is critical for prodrug design or covalent targeting .

Anticancer Activity

3-Substituted quinazoline-2,4-diones with piperidin-1-yl (2e) or morpholino (2f) groups exhibit dual c-Met/VEGFR-2 inhibition, with IC₅₀ values comparable to cabozantinib. These derivatives bind conserved residues (e.g., Asp1222 in c-Met) via hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Derivatives like 3-cyclohexylquinazoline-2,4-dione () and compounds 13 and 15 () show moderate-to-strong antibacterial effects against Gram-positive and Gram-negative strains. The bromoethyl group’s electronegativity and size may alter interactions with bacterial gyrase or topoisomerase IV, though direct evidence is lacking .

Enzyme Inhibition

- Chymase Inhibition : 3-Phenylsulfonyl derivatives (e.g., compound 4) inhibit human heart chymase (IC₅₀ ~10⁻⁸ M) via hydrophobic and hydrogen-bonding interactions. The bromoethyl group’s smaller size may limit access to the S1' pocket, reducing potency compared to bulkier sulfonyl groups .

- Antidiabetic Activity : 3-Propyl and 3-cyclohexyl derivatives inhibit alpha-amylase and alpha-glucosidase, likely through hydrophobic interactions. The bromoethyl group’s polarizability may hinder similar binding .

Antiviral Activity

3-(Mercaptoethyl)quinazoline-2,4-dione (5a) inhibits DNA/RNA viruses (e.g., herpes simplex, influenza A) at non-toxic concentrations. The sulfhydryl group’s nucleophilic reactivity contrasts with the bromoethyl group’s electrophilic nature, suggesting divergent mechanisms .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(2-bromoethyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of the quinazoline-dione core. A general method includes reacting a methyl ester precursor (e.g., methyl anthranilate derivatives) with bromoethylating agents under basic conditions. For example, stirring the methyl ester intermediate with potassium carbonate in DMF at room temperature for 18 hours, followed by recrystallization via solvent diffusion, yields the product with >85% efficiency . Optimization factors include solvent choice (DMF enhances nucleophilicity), reaction time (prolonged stirring improves conversion), and catalyst selection (heterogeneous catalysts like amine-functionalized MCM-41 improve recyclability) .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Characterization relies on a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromoethyl group integration in H NMR at δ 3.5–4.0 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS [M+H]+ at m/z 315.16 for CHBrNO) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and stereochemistry .

- HPLC : Assess purity (>98% by reverse-phase chromatography with UV detection at 254 nm) .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as acutely toxic (Oral Category 4, H302) and a respiratory irritant (H335). Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Storage : Keep in a cool, dry place away from light to prevent decomposition .

- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency of quinazoline-dione derivative synthesis, and what are sustainable alternatives?

Heterogeneous catalysts like amine-functionalized MCM-41 enable recyclable, high-yield synthesis in aqueous media. For example, DEA (diethanolamine) catalyzes CO-mediated cyclization of 2-aminobenzonitriles to quinazoline-diones in water, achieving 88–94% yields with halogenated substrates . Green chemistry approaches reduce organic solvent use and improve atom economy. Catalyst recyclability (up to 5 cycles without activity loss) is critical for industrial scalability .

Q. What pharmacological targets are associated with 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, and how are they evaluated?

These derivatives show promise as dual c-Met/VEGFR-2 tyrosine kinase inhibitors, validated via:

- In Silico Screening : SwissADME predicts pharmacokinetic properties (e.g., logP = 2.4, TPSA = 49.4 Ų) to prioritize candidates .

- Enzyme Assays : IC values against c-Met/VEGFR-2 (nanomolar range) using fluorescence-based kinase assays .

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HepG2, A549) with EC values <10 µM .

Q. How can this compound be functionalized for novel biochemical applications?

The bromoethyl group enables nucleophilic substitution for bioconjugation. For example:

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Common impurities include unreacted starting materials (e.g., 2-aminobenzonitrile) and dehalogenated byproducts. Resolution methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.